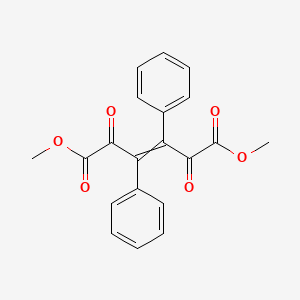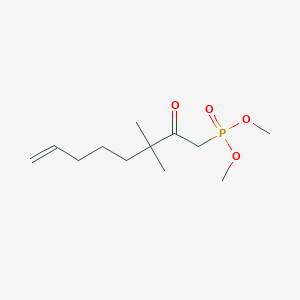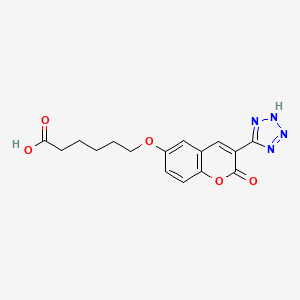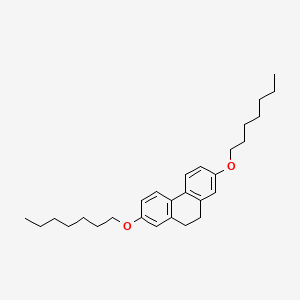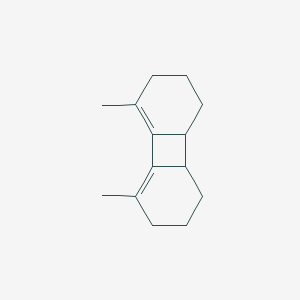
4,5-Dimethyl-1,2,3,6,7,8,8a,8b-octahydrobiphenylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-1,2,3,6,7,8,8a,8b-octahydrobiphenylene is an organic compound with the molecular formula C₁₄H₂₀. It is a derivative of biphenylene, characterized by the presence of two methyl groups at the 4 and 5 positions and a fully saturated hydrocarbon ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-1,2,3,6,7,8,8a,8b-octahydrobiphenylene typically involves the hydrogenation of biphenylene derivatives. One common method is the catalytic hydrogenation of 4,5-dimethylbiphenylene using a palladium or platinum catalyst under high pressure and temperature conditions . The reaction conditions often include a hydrogen pressure of 50-100 atm and temperatures ranging from 100-200°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield. The catalysts used in industrial settings are often supported on inert materials like alumina or carbon to enhance their activity and stability .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dimethyl-1,2,3,6,7,8,8a,8b-octahydrobiphenylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can further saturate the compound, although it is already highly saturated.
Substitution: Electrophilic substitution reactions can introduce new functional groups at the methyl positions or the aromatic ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Further saturated hydrocarbons.
Substitution: Halogenated derivatives or other substituted biphenylenes.
Aplicaciones Científicas De Investigación
4,5-Dimethyl-1,2,3,6,7,8,8a,8b-octahydrobiphenylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethyl-1,2,3,6,7,8,8a,8b-octahydrobiphenylene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved often include signal transduction mechanisms where the compound influences cellular responses by altering the activity of key proteins and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Biphenylene: The parent compound, less saturated and lacks the methyl groups.
1,2,3,4,5,6,7,8-Octahydrobiphenylene: Similar structure but without the methyl groups.
4,5-Dimethylbiphenylene: Similar but not fully saturated.
Uniqueness
4,5-Dimethyl-1,2,3,6,7,8,8a,8b-octahydrobiphenylene is unique due to its fully saturated ring system combined with the presence of methyl groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for studying the effects of saturation and methyl substitution on the reactivity and stability of biphenylene derivatives .
Propiedades
Número CAS |
106988-87-8 |
|---|---|
Fórmula molecular |
C14H20 |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
4,5-dimethyl-1,2,3,6,7,8,8a,8b-octahydrobiphenylene |
InChI |
InChI=1S/C14H20/c1-9-5-3-7-11-12-8-4-6-10(2)14(12)13(9)11/h11-12H,3-8H2,1-2H3 |
Clave InChI |
LPONMLCILIVSGA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(CCC1)C3C2=C(CCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Azadispiro[2.0.2~4~.2~3~]octan-8-one](/img/structure/B14330955.png)
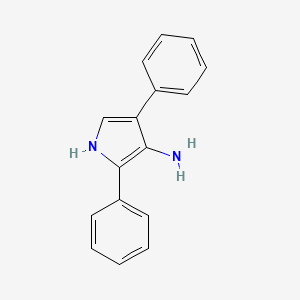

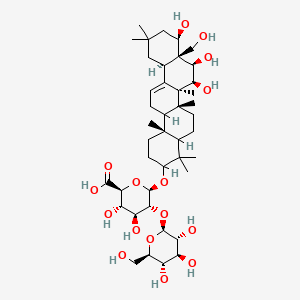
![Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate](/img/structure/B14330969.png)

![1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene](/img/structure/B14331005.png)

